molecular formula C8H15ClF3N B2957521 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride CAS No. 2470440-34-5

3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride

Cat. No.: B2957521
CAS No.: 2470440-34-5
M. Wt: 217.66
InChI Key: QBDIUWNPZDHIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H14F3N.ClH. It is a derivative of cyclopentan-1-amine, featuring a trifluoromethyl group and two methyl groups at the 3rd position of the cyclopentane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

  • Trifluoromethylation: The cyclopentanone undergoes trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base such as potassium tert-butoxide.

  • Reduction: The resulting trifluoromethylated cyclopentanone is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Amination: Finally, the cyclopentanone derivative is converted to the desired amine through amination reactions using ammonia or ammonium chloride under high-pressure conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclopentanone derivatives, carboxylic acids.

  • Reduction Products: Cyclopentanamine derivatives.

  • Substitution Products: Various trifluoromethyl-substituted cyclopentanes.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cyclopentan-1-amine;hydrochloride: Similar structure but lacks the methyl groups.

  • 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride: Similar but with a cyclohexane ring instead of cyclopentane.

Uniqueness: 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride is unique due to its combination of trifluoromethyl and methyl groups on the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c1-6(2)3-4-7(12,5-6)8(9,10)11;/h3-5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDIUWNPZDHIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(F)(F)F)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.